2-Ethyl-5-propylaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
721884-94-2 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-ethyl-5-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-5-9-6-7-10(4-2)11(12)8-9/h6-8H,3-5,12H2,1-2H3 |
InChI Key |
OQTPAAFETUAOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)CC)N |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 2 Ethyl 5 Propylaniline and Its Chemically Relevant Analogues
Novel Synthetic Routes to 2-Ethyl-5-propylaniline
The construction of the this compound scaffold can be approached through several distinct synthetic pathways. These routes often involve the sequential introduction of the ethyl, propyl, and amino functionalities onto a benzene (B151609) ring, with the order and method of introduction being critical for achieving the desired substitution pattern.
Palladium-Catalyzed Coupling Approaches for this compound Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. A plausible route to this compound via this methodology would involve the synthesis of a suitably substituted aryl halide precursor, such as 2-bromo-1-ethyl-4-propylbenzene. This precursor could then be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary.
A potential synthetic sequence is outlined below:
Friedel-Crafts Alkylation: Synthesis of 1-ethyl-4-propylbenzene from commercially available starting materials like ethylbenzene (B125841) and propyl chloride.
Bromination: Regioselective bromination of 1-ethyl-4-propylbenzene to yield 2-bromo-1-ethyl-4-propylbenzene. The directing effects of the alkyl groups would need to be carefully controlled to favor the desired isomer.
Buchwald-Hartwig Amination: The resulting aryl bromide would then be subjected to a palladium-catalyzed amination reaction.
| Step | Reactants | Catalyst/Reagents | Product |
| 1 | Ethylbenzene, Propyl chloride | AlCl₃ | 1-Ethyl-4-propylbenzene |
| 2 | 1-Ethyl-4-propylbenzene | Br₂, FeBr₃ | 2-Bromo-1-ethyl-4-propylbenzene |
| 3 | 2-Bromo-1-ethyl-4-propylbenzene, Ammonia | Pd catalyst, Ligand, Base | This compound |
Recent advancements in ligand design have expanded the scope of palladium-catalyzed amination to include a wide range of substrates, offering high yields and functional group tolerance. nih.gov
Reductive Amination Strategies for this compound Precursors
Reductive amination offers an alternative approach, typically involving the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For the synthesis of this compound, a key intermediate would be a ketone, such as 1-(2-ethyl-5-propylphenyl)ethanone.
A possible synthetic pathway is as follows:
Synthesis of 1-ethyl-4-propylbenzene.
Friedel-Crafts Acylation: Acylation of 1-ethyl-4-propylbenzene with acetyl chloride to introduce a keto group. The regioselectivity of this step is crucial.
Reductive Amination: The resulting ketone can then be converted to the corresponding amine via reductive amination.
| Step | Reactant | Reagents | Product |
| 1 | Ethylbenzene, Propyl chloride | AlCl₃ | 1-Ethyl-4-propylbenzene |
| 2 | 1-Ethyl-4-propylbenzene | Acetyl chloride, AlCl₃ | 1-(2-ethyl-5-propylphenyl)ethanone |
| 3 | 1-(2-ethyl-5-propylphenyl)ethanone | NH₃, H₂, Ni or NaBH₃CN | This compound |
The choice of reducing agent and reaction conditions can significantly influence the efficiency of the reductive amination step.
Nucleophilic Substitution Reactions in this compound Formation
Nucleophilic aromatic substitution (SNAᵣ) can be a viable strategy for introducing the amino group, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. wikipedia.org However, for an electron-rich system like a dialkylbenzene, this approach is generally less favorable unless harsh reaction conditions are employed or a benzyne (B1209423) intermediate is formed.
A hypothetical pathway could involve:
Synthesis of a precursor with a good leaving group and an activating group. For instance, the introduction of a nitro group ortho or para to a halogen would activate the ring towards nucleophilic attack.
Nucleophilic Displacement: Reaction with an amine source to displace the leaving group.
Reduction of the activating group: Subsequent reduction of the nitro group to an amine.
This multi-step process can be complex and may suffer from issues with regioselectivity and the need for harsh conditions.
Friedel-Crafts Acylation and Subsequent Reduction for this compound Scaffolds
A classic and versatile approach involves the Friedel-Crafts acylation of a suitable starting material, followed by a series of reduction and functional group interconversion steps. organic-chemistry.org
A representative synthetic route is:
Friedel-Crafts Acylation of Ethylbenzene: Reaction of ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(4-ethylphenyl)propan-1-one. libretexts.orgmasterorganicchemistry.com The para-substituted product is typically favored due to steric hindrance.
Clemmensen or Wolff-Kishner Reduction: Reduction of the keto group to an alkyl group to yield 1-ethyl-4-propylbenzene.
Nitration: Regioselective nitration of 1-ethyl-4-propylbenzene. The directing effects of the ethyl and propyl groups (both ortho, para-directing) need to be carefully considered to maximize the yield of the desired 2-nitro-1-ethyl-4-propylbenzene isomer.
Reduction of the Nitro Group: The final step is the reduction of the nitro group to the corresponding aniline (B41778) using a variety of reducing agents, such as tin and hydrochloric acid, or catalytic hydrogenation.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Ethylbenzene | Propanoyl chloride, AlCl₃ | 1-(4-ethylphenyl)propan-1-one |
| 2 | 1-(4-ethylphenyl)propan-1-one | Zn(Hg), HCl or H₂NNH₂, KOH | 1-Ethyl-4-propylbenzene |
| 3 | 1-Ethyl-4-propylbenzene | HNO₃, H₂SO₄ | 2-Nitro-1-ethyl-4-propylbenzene |
| 4 | 2-Nitro-1-ethyl-4-propylbenzene | Sn, HCl or H₂, Pd/C | This compound |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, several strategies can be employed. For instance, the use of solid acid catalysts in Friedel-Crafts reactions can replace traditional Lewis acids, which are often used in stoichiometric amounts and generate significant waste. organic-chemistry.org
Furthermore, catalytic reduction methods for the nitro group, such as hydrogenation with a recyclable catalyst, are preferred over stoichiometric metal-acid reductions. youtube.com The development of solvent-free or aqueous-based reaction conditions also contributes to a greener synthetic process. Recent research has explored sunlight-driven N-acetylation of anilines, which, while a derivatization, points towards the potential of using renewable energy sources in aniline synthesis.
Chemo- and Regioselective Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound requires precise control over chemo- and regioselectivity. For instance, introducing an additional substituent onto the aromatic ring necessitates a thorough understanding of the directing effects of the existing ethyl, propyl, and amino groups. The amino group is a strong activating and ortho, para-directing group, which will dominate the regiochemical outcome of electrophilic aromatic substitution reactions.
To achieve substitution at specific positions, it may be necessary to employ protecting group strategies. For example, the amino group can be acetylated to an acetamido group, which is still ortho, para-directing but less activating, potentially allowing for more controlled substitution. Subsequent deprotection would then yield the desired substituted aniline.
Furthermore, modern synthetic methods, such as directed ortho-metalation (DoM), can provide access to specific regioisomers that are not obtainable through classical electrophilic substitution. This involves the use of a directing group to guide a metalating agent to a specific ortho position, followed by quenching with an electrophile.
The development of new catalytic systems continues to provide more selective and efficient ways to functionalize complex aromatic molecules, offering exciting possibilities for the synthesis of a wide range of this compound analogues with tailored properties. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production
For analogous reactions, such as the synthesis of substituted anilines, the choice of solvent can significantly influence the reaction pathway and the formation of byproducts. Similarly, the reaction temperature is a critical factor; higher temperatures can increase the reaction rate but may also lead to undesirable side reactions and decomposition of the product. The concentration of reactants and the order of their addition are also crucial for maximizing the yield of the desired isomer and minimizing the formation of impurities.
Table 1: Hypothetical Reaction Parameter Optimization for this compound Synthesis
| Parameter | Range | Optimal Condition | Expected Outcome |
| Temperature (°C) | 50 - 150 | To be determined | Balance reaction rate and selectivity |
| Pressure (atm) | 1 - 10 | To be determined | Influence on gaseous reactants/products |
| Reaction Time (h) | 1 - 24 | To be determined | Ensure complete conversion |
| Solvent | Toluene, Xylene, DMF | To be determined | Affects solubility and reactivity |
| Catalyst Loading (mol%) | 0.1 - 5 | To be determined | Maximize efficiency, minimize cost |
Mechanistic Investigations of this compound Formation Pathways
Specific mechanistic investigations into the formation pathways of this compound are not extensively documented. The synthesis of such a molecule would likely proceed through established organic reaction mechanisms, such as electrophilic aromatic substitution followed by reduction, or a nucleophilic aromatic substitution, depending on the starting materials.
A plausible synthetic route could involve the Friedel-Crafts acylation or alkylation of an aniline derivative, followed by subsequent modification of the substituent groups. The mechanism would involve the generation of a carbocation or an acylium ion, which then attacks the aromatic ring. The regioselectivity of this attack would be governed by the directing effects of the substituents already present on the aniline ring.
Role of Catalysts in this compound Synthesis (e.g., Zeolite-Based Catalysts, Palladium/Nickel)
While direct studies on the use of specific catalysts for this compound synthesis are scarce, the roles of various catalysts in analogous aniline syntheses are well-established.
Zeolite-Based Catalysts: Zeolites are microporous aluminosilicate (B74896) minerals that can act as shape-selective acid catalysts. In the context of synthesizing substituted anilines, zeolites like ZSM-5 can be employed to direct the alkylation or acylation of the aromatic ring to a specific position. ucdavis.edu The defined pore structure of the zeolite can control which isomers are formed, favoring the production of the desired product. The acidic sites within the zeolite pores facilitate the generation of the electrophile and its subsequent reaction with the aniline derivative. ucdavis.edu
Palladium/Nickel Catalysts: Palladium and nickel catalysts are extensively used in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. For instance, a palladium-catalyzed Buchwald-Hartwig amination could potentially be used to form the aniline moiety. Alternatively, palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction could be employed to introduce the ethyl or propyl groups onto a pre-existing aniline core. mdpi.comrsc.orgnih.gov Nickel catalysts, being a more earth-abundant and economical alternative to palladium, are also effective for similar transformations. google.com The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps.
Table 2: Potential Catalysts for the Synthesis of this compound
| Catalyst Type | Specific Example | Potential Role in Synthesis |
| Zeolite | H-ZSM-5 | Shape-selective alkylation/acylation of an aniline precursor |
| Palladium | Pd(OAc)2 with a phosphine (B1218219) ligand | Cross-coupling to introduce ethyl or propyl groups |
| Nickel | NiCl2 with a ligand | Cross-coupling as a more economical alternative to palladium google.com |
Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Propylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis of 2-Ethyl-5-propylaniline
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and conformational details of this compound in solution. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon skeleton and the electronic environment of each proton.
In ¹H NMR, the aromatic region would display distinct signals for the three protons on the benzene (B151609) ring. Their splitting patterns, governed by ortho- and meta-coupling, would confirm their relative positions. The ethyl and propyl groups would show characteristic multiplets corresponding to their methylene (B1212753) and methyl protons, with integrations confirming the number of protons in each environment. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.
In ¹³C NMR, each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the alkyl substituents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to NH₂) | ~6.6-6.8 | - |
| Aromatic H (meta to NH₂) | ~6.9-7.1 | - |
| NH₂ | ~3.5 (broad) | - |
| Ethyl -CH₂- | ~2.5 (quartet) | ~24 |
| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |
| Propyl -CH₂- (benzylic) | ~2.4 (triplet) | ~38 |
| Propyl -CH₂- | ~1.6 (sextet) | ~25 |
| Propyl -CH₃ | ~0.9 (triplet) | ~14 |
| C-1 (C-NH₂) | - | ~144 |
| C-2 (C-Ethyl) | - | ~128 |
| C-3 | - | ~129 |
| C-4 | - | ~115 |
| C-5 (C-Propyl) | - | ~138 |
| C-6 | - | ~118 |
To unambiguously assign all proton and carbon signals and confirm connectivity, a suite of 2D NMR experiments would be employed. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, it would show cross-peaks connecting adjacent protons, for instance, between the -CH₂- and -CH₃ protons of the ethyl group, and similarly within the propyl group. It would also confirm the coupling relationships between the aromatic protons, helping to definitively assign their positions on the ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to. This is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum. researchgate.net
While solution NMR provides information on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing in the solid phase. emory.edu In solids, the anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are used to narrow these lines and obtain high-resolution spectra. emory.edu
For this compound, ssNMR could be used to:
Distinguish between crystalline and amorphous forms : Crystalline materials typically give sharper ssNMR signals than amorphous ones due to the ordered environment.
Identify polymorphism : Different crystalline forms (polymorphs) of the same compound would yield distinct ssNMR spectra due to differences in their crystal lattice environments.
Probe intermolecular interactions : Proximity-based ssNMR experiments can provide information on intermolecular contacts, such as hydrogen bonds involving the amine groups, which dictate the crystal packing.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Studies of this compound
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of the parent molecule and its fragments, which allows for the unambiguous calculation of its elemental formula.
For this compound (C₁₁H₁₇N), the expected exact mass of the molecular ion [M]⁺• would be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N). This high-precision measurement is a definitive confirmation of the molecular formula.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern that serves as a "fingerprint." The fragmentation of anilines and alkylbenzenes follows predictable pathways. libretexts.orgmiamioh.edu
Predicted Fragmentation Pattern for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 163 | [C₁₁H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 148 | [C₁₀H₁₄N]⁺ | Loss of a methyl radical (•CH₃) from the ethyl or propyl group (alpha-cleavage). |
| 134 | [C₉H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) from the propyl group (benzylic cleavage). This is often a very favorable fragmentation for alkylbenzenes. |
| 106 | [C₇H₈N]⁺ | Loss of a propyl radical (•C₃H₇) via benzylic cleavage. |
The most prominent peak in the spectrum after the molecular ion is often due to benzylic cleavage—the breaking of the bond between the aromatic ring and the first carbon of an alkyl substituent. Therefore, the loss of an ethyl radical (from the propyl group) to form an ion at m/z 134 is expected to be a significant fragmentation pathway. docbrown.info
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.
The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups:
N-H Vibrations : The amine group will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The presence of two distinct peaks in this region is indicative of a primary amine (-NH₂).
C-H Vibrations : Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propyl groups appear just below 3000 cm⁻¹.
C=C Vibrations : Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-N Vibrations : The C-N stretching of the aromatic amine will appear in the 1250-1350 cm⁻¹ region.
Intermolecular hydrogen bonding between the N-H of one molecule and the nitrogen lone pair of another can cause a broadening and a shift to lower frequency of the N-H stretching bands. nih.gov The extent of this shifting and broadening can provide qualitative information about the strength of these interactions in the condensed phase. acs.orgresearchgate.net
Predicted Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3500 | N-H Asymmetric Stretch | Primary Amine |
| 3300-3400 | N-H Symmetric Stretch | Primary Amine |
| 3000-3100 | Aromatic C-H Stretch | Benzene Ring |
| 2850-2960 | Aliphatic C-H Stretch | Ethyl and Propyl Groups |
| 1580-1620 | C=C Ring Stretch | Benzene Ring |
| 1450-1500 | C=C Ring Stretch | Benzene Ring |
| 1250-1350 | C-N Stretch | Aromatic Amine |
| 690-900 | C-H Out-of-plane Bending | Substituted Benzene |
X-ray Crystallography of this compound Single Crystals for Absolute Stereochemistry and Crystal Packing (if applicable)
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and the conformation of the alkyl groups relative to the aniline (B41778) ring.
As this compound is an achiral molecule, determining its absolute stereochemistry is not applicable. However, crystallography would be invaluable for understanding its crystal packing. Key insights would include:
Intermolecular Interactions : It would visualize and quantify hydrogen bonds between the amine groups of adjacent molecules, which are likely to be a dominant packing force. acs.org
Pi-Stacking : The analysis would reveal any π-π stacking interactions between the aromatic rings of neighboring molecules.
Conformation : It would show the preferred rotational conformation (torsion angles) of the ethyl and propyl groups within the ordered crystal lattice.
While no crystal structure for this compound itself is reported, a study on a related derivative, 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, revealed that the benzene ring and the adjacent ring system were not coplanar, indicating that steric hindrance from the ethyl group can induce significant twisting. researchgate.net It also showed the crystal structure was stabilized by π-π stacking and C-H···π interactions. researchgate.net It is plausible that similar packing forces and non-planar conformations would be observed in crystalline this compound.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments of Enantiomerically Pure this compound Analogues
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules by measuring their differential interaction with left- and right-circularly polarized light.
The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum. It possesses a plane of symmetry that bisects the molecule.
However, if a chiral center were introduced into the molecule, creating an enantiomerically pure analogue, chiroptical spectroscopy would become an essential tool for its stereochemical assignment. For example, if one of the methylene groups in the alkyl chains was substituted to create a stereocenter, the resulting enantiomers would produce mirror-image CD spectra. These experimental spectra, when compared with spectra predicted by theoretical calculations, could be used to determine the absolute configuration (R or S) of the chiral analogue. researchgate.netnih.gov The synthesis of chiral catalysts based on aniline structures highlights the importance of stereochemistry in related systems. rsc.org
Computational and Theoretical Investigations of 2 Ethyl 5 Propylaniline
Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Ethyl-5-propylaniline
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity indicators. For substituted anilines, these calculations can elucidate how the ethyl and propyl groups, both being electron-donating, influence the aromatic system and the amino group. They can quantify the electronic activation of the ring and the nucleophilicity of the nitrogen atom.
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules. A primary application for a flexible molecule like this compound would be the exploration of its conformational landscape. The molecule's total energy is a function of the dihedral angles associated with the rotation of the ethyl group, the propyl group, and the orientation of the amino group relative to the benzene (B151609) ring.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to perform a potential energy surface (PES) scan. rsc.org This involves systematically rotating the substituent groups and calculating the energy of each resulting geometry. The results would identify the global minimum energy conformation (the most stable structure) and other local minima, separated by rotational energy barriers. Studies on other substituted anilines show that the amino group can adopt a pyramidal or near-planar geometry, and the energetic barrier to its inversion is sensitive to the electronic nature and position of the substituents. researchgate.net For this compound, the steric bulk of the ortho-ethyl group would likely influence the preferred orientation of the amino group.
Table 1: Representative DFT-Calculated Relative Energies for Hypothetical Conformations of this compound
| Conformer | Ethyl Dihedral Angle (°) | Propyl Dihedral Angle (°) | Amino Group Inversion | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60 | 180 | Pyramidal | 0.00 |
| 2 | 180 | 180 | Pyramidal | 1.5 |
| 3 | 60 | 60 | Pyramidal | 2.1 |
| 4 (Transition State) | 0 | 180 | Planar | 4.5 |
Note: This table is illustrative, based on typical energy differences found in substituted anilines. Actual values would require specific calculations for this compound.
Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, provide a higher level of theory than standard DFT for calculating reaction energetics. These methods are crucial for accurately determining the energy barriers (activation energies) and the geometries of transition states for chemical reactions.
For this compound, these calculations could model electrophilic aromatic substitution reactions, which are characteristic of anilines. allen.inlibretexts.org The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the 2-position is blocked by an ethyl group and the 5-position by a propyl group. Therefore, substitution would be predicted to occur at the 4- and 6-positions. Ab initio calculations could precisely quantify the energy barriers for an electrophile (e.g., NO₂⁺ in nitration) to attack these positions, revealing the kinetic product. chemistrysteps.com Such studies on aniline (B41778) have shown that direct nitration can be complex due to the basicity of the amino group. chemistrysteps.com Similar investigations would clarify the regioselectivity and reactivity for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a specific environment, such as in a solvent.
An MD simulation of this compound, typically in a box of water molecules, would reveal its conformational flexibility at a given temperature. mdpi.com The simulation would show how the ethyl and propyl chains move and fold, and how the molecule interacts with the surrounding water molecules through hydrogen bonding and van der Waals forces. mdpi.com Analysis of the simulation trajectory can yield the relative populations of different conformers, providing a thermodynamically averaged picture that complements the static PES scan from DFT. nih.gov Furthermore, MD simulations are essential for understanding how the solvent structure is perturbed by the solute and for calculating properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the solute. acs.org
Prediction of Spectroscopic Properties of this compound Using Computational Models
Computational models are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict its key spectroscopic signatures, such as its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. diva-portal.org This is achieved by computing the second derivatives of the energy with respect to atomic displacements. The predicted spectrum would show characteristic peaks for N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the benzene ring. Comparing the computed spectrum with an experimental one can help confirm the structure and identify specific vibrational modes. researchgate.netnist.gov Machine learning approaches are also emerging as a powerful tool for predicting IR spectra with high accuracy. arxiv.orgmit.edu
NMR Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N). nih.gov The chemical shifts are then determined relative to a standard reference compound (e.g., TMS). Such calculations are highly sensitive to the molecular geometry, meaning that an accurate conformational analysis is a prerequisite. nih.gov For this compound, computational predictions could help assign the complex array of peaks expected for the non-equivalent aromatic and alkyl protons and carbons. chemicalbook.comhmdb.caresearchgate.net
Table 2: Representative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for an Aniline Derivative
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| Aromatic H (ortho to NH₂) | 6.75 | 6.79 |
| Aromatic H (meta to NH₂) | 7.18 | 7.22 |
| Aromatic H (para to NH₂) | 6.85 | 6.89 |
| NH₂ | 3.50 | 3.55 |
Note: This table is illustrative. Predicting the spectrum for this compound would require specific calculations and would be more complex due to the lower symmetry.
Structure-Reactivity Relationships in this compound Derivatives: A Theoretical Approach
Quantitative Structure-Activity Relationship (QSAR) models seek to correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or biological effect. researchgate.netnih.gov A theoretical approach to QSAR for derivatives of this compound would involve first calculating a set of molecular descriptors using DFT. These descriptors quantify various electronic and steric properties.
Common descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively. nih.gov
Mulliken Atomic Charges: These describe the partial charge distribution on the atoms, indicating sites prone to electrostatic interaction or nucleophilic/electrophilic attack.
Molecular Electrostatic Potential (MEP): A map of electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
By creating a hypothetical set of derivatives (e.g., by adding various substituents to the benzene ring) and calculating their descriptors, a mathematical model (like a multiple linear regression) could be built to predict their reactivity based on these computed properties. nih.gov This approach allows for the rational design of new molecules with desired reactivity profiles. The Hammett equation is a classic example of a linear free-energy relationship that is often used to understand substituent effects in aniline derivatives. researchgate.netwikipedia.org
Computational Assessment of Intermolecular Interactions and Hydrogen Bonding Involving this compound
The amino group of this compound can act as a hydrogen bond donor, and the nitrogen lone pair can act as a hydrogen bond acceptor. Understanding these interactions is critical for predicting the compound's behavior in solution and its ability to bind to other molecules.
Computational methods can provide detailed quantitative information about these non-covalent interactions. suniv.ac.in
Natural Bond Orbital (NBO) Analysis: This method analyzes the calculated wavefunction to describe charge transfer between orbitals, which is a key component of hydrogen bonding (e.g., the transfer from a lone pair orbital of an acceptor to an antibonding σ* orbital of the N-H bond). rsc.org
Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density to find bond critical points (BCPs) between interacting atoms. The properties of the electron density at these points can characterize the strength and nature of the hydrogen bond. rsc.org
Energy Decomposition Analysis (EDA): This method partitions the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer terms.
These analyses could be used to study the hydrogen bonds between this compound and solvent molecules like water or with other potential binding partners. researchgate.netnih.gov Studies on similar systems have quantified how electronic substituents on the aniline ring modulate the strength of these hydrogen bonds. nih.govacs.orgresearchgate.net
Chemical Reactivity, Derivatization, and Functionalization of 2 Ethyl 5 Propylaniline
Electrophilic Aromatic Substitution Reactions on the 2-Ethyl-5-propylaniline Core
The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions relative to itself. chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing its nucleophilicity. wikipedia.org The presence of the ethyl and propyl groups, which are also activating, further enhances the ring's reactivity towards electrophiles. chemistrysteps.com
In the case of this compound, the positions ortho to the amino group are positions 3 and 1 (occupied by the ethyl group), and the para position is position 4. The ethyl group at position 2 and the propyl group at position 5 provide steric hindrance that can influence the regioselectivity of substitution reactions.
Nitration: The nitration of aniline (B41778) and its derivatives can be complex. chemistrysteps.com Direct nitration with a mixture of nitric acid and sulfuric acid often leads to oxidation of the aniline and the formation of a mixture of products, including meta-substituted compounds. byjus.com This is because the strongly acidic conditions protonate the amino group to form an anilinium ion, which is a meta-director. byjus.com A more controlled approach involves the protection of the amino group by acetylation to form an amide. This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more selective nitration. libretexts.org Subsequent hydrolysis of the amide reveals the nitro-substituted aniline. For this compound, nitration would be expected to occur at the positions ortho and para to the amino group, with the steric bulk of the alkyl groups potentially favoring substitution at the less hindered position 4. A relevant example is the nitration of 2-ethylaniline, which upon treatment with nitric acid and sulfuric acid, yields 2-ethyl-5-nitroaniline. nih.govyzqyyykj.com
Sulfonation: The sulfonation of anilines typically involves heating with sulfuric acid. wikipedia.org This reaction is reversible and can be influenced by temperature. At lower temperatures, the anilinium salt is formed, while at higher temperatures (around 180 °C), the para-substituted product, sulfanilic acid, is predominantly formed. byjus.comwikipedia.org For this compound, sulfonation would be expected to yield 4-amino-5-ethyl-2-propylbenzenesulfonic acid as the major product.
Halogenation: Halogenation of anilines is often rapid and can lead to polysubstitution. wikipedia.org For instance, the reaction of aniline with bromine water results in the formation of a white precipitate of 2,4,6-tribromoaniline. wikipedia.org To achieve monosubstitution, the amino group is typically protected by acetylation. libretexts.org For this compound, controlled halogenation would likely introduce a halogen atom at the para position (position 4) or the less sterically hindered ortho position (position 6 is equivalent to 2, which is substituted).
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration (with protection) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | 4-Nitro-2-ethyl-5-propylaniline |
| Sulfonation | H₂SO₄, heat | 4-Amino-5-ethyl-2-propylbenzenesulfonic acid |
| Bromination (with protection) | 1. Acetic anhydride 2. Br₂ 3. H₃O⁺ | 4-Bromo-2-ethyl-5-propylaniline |
Nucleophilic Reactivity of the Amine Functionality in this compound
The lone pair of electrons on the nitrogen atom of the amino group makes this compound a nucleophile. wikipedia.org It can react with a variety of electrophiles at the nitrogen atom.
Acylation and Sulfonylation Reactions of this compound
Acylation: this compound is expected to react with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides (anilides). wikipedia.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For example, the reaction with acetyl chloride would yield N-(2-ethyl-5-propylphenyl)acetamide. This reaction is often used to protect the amino group during other transformations. libretexts.org
Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or sodium hydroxide, would produce the corresponding sulfonamide, N-(2-ethyl-5-propylphenyl)benzenesulfonamide.
| Reaction Type | Electrophile | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-(2-ethyl-5-propylphenyl)acetamide |
| Acylation | Benzoic anhydride | N-(2-ethyl-5-propylphenyl)benzamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(2-ethyl-5-propylphenyl)benzenesulfonamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-ethyl-5-propylphenyl)-4-methylbenzenesulfonamide |
Diazotization and Coupling Reactions of this compound
Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). wikipedia.org This reaction converts the amino group into a diazonium salt, 2-ethyl-5-propylbenzenediazonium chloride.
Diazonium salts are versatile intermediates in organic synthesis. They can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer reactions, where the diazonium group is replaced by a nucleophile such as -Cl, -Br, -CN, or -OH. wikipedia.org
Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds like phenols and other anilines to form brightly colored azo compounds. wikipedia.orgorganic-chemistry.org The coupling partner for the 2-ethyl-5-propylbenzenediazonium ion would typically be attacked at its para position. wikipedia.org For instance, coupling with phenol (B47542) would yield 4-((2-ethyl-5-propylphenyl)diazenyl)phenol.
Reductive Alkylation of this compound
The amino group of this compound can be alkylated through reductive amination. This process involves the reaction of the aniline with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated aniline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For example, the reductive alkylation of 2-ethyl-6-methylaniline (B166961) with methoxyacetone (B41198) in the presence of a platinum catalyst has been reported. google.com A similar approach could be applied to this compound to introduce various alkyl groups onto the nitrogen atom.
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH₃CN | N,N-Dimethyl-2-ethyl-5-propylaniline |
| Acetone | H₂, Pd/C | N-Isopropyl-2-ethyl-5-propylaniline |
| Cyclohexanone | NaBH₄ | N-Cyclohexyl-2-ethyl-5-propylaniline |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate
In modern organic synthesis, transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com While this compound itself can act as a nucleophile in some coupling reactions, it is more common to first convert it into a derivative, such as a halide or a boronic acid, to participate in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.
If this compound were first converted to an aryl halide, for example, 4-bromo-2-ethyl-5-propylaniline, it could then serve as a substrate in various cross-coupling reactions.
| Reaction Name | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | 4-Bromo-2-ethyl-5-propylaniline | Phenylboronic acid | Pd(PPh₃)₄, base | Biaryl |
| Heck Coupling | 4-Iodo-2-ethyl-5-propylaniline | Styrene | Pd(OAc)₂, P(o-tolyl)₃, base | Substituted alkene |
| Buchwald-Hartwig Amination | 4-Chloro-2-ethyl-5-propylaniline | Morpholine | Pd₂(dba)₃, ligand, base | N-Arylated amine |
| Sonogashira Coupling | 4-Iodo-2-ethyl-5-propylaniline | Phenylacetylene | Pd(PPh₃)₂, CuI, base | Aryl-alkyne |
Cycloaddition Reactions with this compound as a Component
The participation of simple anilines as dienes or dienophiles in cycloaddition reactions like the Diels-Alder reaction is not a common transformation. The aromaticity of the benzene ring makes it a poor diene. However, under certain conditions, such as high pressure or with highly reactive dienophiles, some aniline derivatives can undergo cycloaddition. More commonly, the amino group can influence the reactivity of other parts of a molecule that can participate in cycloadditions.
There is research on the [3+2] and [3+3] cycloaddition processes of N-(2-pyridyl)indoles and N-(2-pyridyl)quinolones derived from N-aryl-2-aminopyridines, catalyzed by rhodium. nih.gov While this doesn't directly involve the aniline ring in the cycloaddition, it demonstrates how the aniline nitrogen can be part of a system that facilitates such reactions after initial functionalization. Given the available information, direct participation of the this compound core in common cycloaddition reactions is not a well-established area of its chemistry.
Derivatization for Enhanced Chemical Stability or Specific Non-Biological Properties of this compound
The primary amino group of this compound is a key site for derivatization, which can be modified to enhance the molecule's stability or to impart specific properties for non-biological applications.
One common strategy to enhance the stability of anilines is the conversion of the amino group into an amide. This is particularly useful to protect the amino group from undesired reactions, such as oxidation, or to control its directing effect in electrophilic aromatic substitution. For instance, acetylation of the amino group reduces its activating effect on the benzene ring, preventing polysubstitution during reactions like halogenation. chemistrysteps.com This is achieved by reacting this compound with an acylating agent like acetyl chloride or acetic anhydride.
Another approach to derivatization involves the reaction with diketones to form substituted pyrroles. Primary amines can react with 2,5-hexanedione (B30556) to yield N-substituted 2,5-dimethylpyrroles. rsc.orgrsc.org This reaction serves as a method for protecting the primary amine group against strong bases, nucleophiles, and certain acidic conditions. rsc.org The amine functionality can later be regenerated by treatment with hydroxylamine (B1172632) hydrochloride. rsc.org
For non-biological applications, such as in materials science or as intermediates in organic synthesis, various other derivatizations can be envisioned. The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
Table 1: Potential Derivatization Reactions of this compound for Enhanced Stability or Non-Biological Properties
| Reaction Type | Reagent(s) | Potential Product | Purpose/Application |
| Acylation | Acetyl chloride, Acetic anhydride | N-(2-ethyl-5-propylphenyl)acetamide | Protection of the amino group, modulation of reactivity |
| Pyrrole Formation | 2,5-Hexanedione | 1-(2-ethyl-5-propylphenyl)-2,5-dimethylpyrrole | Protection of the amino group |
| Diazotization | Sodium nitrite, Hydrochloric acid | 2-ethyl-5-propylbenzenediazonium chloride | Synthetic intermediate for further functionalization |
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is centered on the aniline moiety and the alkyl substituents.
Oxidation:
Anilines are generally susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. The presence of electron-donating alkyl groups, like ethyl and propyl, is expected to make the aromatic ring of this compound more electron-rich and thus more sensitive to oxidation compared to unsubstituted aniline.
Oxidation of substituted anilines can lead to the formation of a variety of products, including phenazines, polymeric materials, and quinones. For example, the oxidation of 2,6-dimethylaniline (B139824) has been shown to produce species like 2,6-dimethylnitrobenzene and 2,6-dimethylbenzoquinone. nih.gov By analogy, the oxidation of this compound could potentially yield colored polymeric products or quinone-like structures, and under harsh conditions, may lead to the degradation of the molecule. The amino group itself can be oxidized, and strong oxidizing agents can lead to the formation of the corresponding nitroso or nitro compound.
Reduction:
The aniline functional group is already in a reduced state. However, the synthesis of this compound would typically involve the reduction of a precursor compound. The most common precursor for substituted anilines is the corresponding nitrobenzene. nih.govacs.org Therefore, 1-ethyl-4-nitro-2-propylbenzene could be reduced to form this compound.
Several methods are available for the reduction of nitroarenes to anilines. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or using metals like iron, tin, or zinc in the presence of an acid. chemistrysteps.comchemicalbook.com More recently, electrochemical methods have been developed for the selective reduction of substituted nitrobenzenes to their corresponding anilines. nih.govacs.orgnih.gov These methods are often more sustainable and can tolerate a wider range of functional groups. nih.govacs.orgnih.gov
Table 2: Predicted Oxidation and Reduction Reactions Involving this compound
| Reaction Type | Reagent(s)/Conditions | Precursor/Substrate | Potential Product(s) |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, H2O2/Fe2+) | This compound | Complex mixture including polymeric materials, quinone-like structures, and potentially 1-ethyl-2-nitro-5-propylbenzene |
| Reduction (for synthesis) | H2/Pd/C, Fe/HCl, or electrocatalysis | 1-Ethyl-4-nitro-2-propylbenzene | This compound |
Applications of 2 Ethyl 5 Propylaniline in Advanced Materials and Chemical Synthesis
2-Ethyl-5-propylaniline as a Monomer in Polymer Chemistry
The presence of a primary amine group on an aromatic ring makes this compound a suitable candidate for the synthesis of conducting polymers, specifically substituted polyanilines (PANI). The alkyl groups are expected to significantly influence the properties of the resulting polymer.
The synthesis of polyanilines from aniline (B41778) derivatives is typically achieved through chemical or electrochemical oxidative polymerization. youtube.com For this compound, a chemical route would likely involve dissolving the monomer in an acidic medium, such as hydrochloric acid, and introducing a strong oxidizing agent like ammonium (B1175870) persulfate. rsc.org The polymerization proceeds via a free-radical mechanism, leading to the formation of a poly(this compound) chain. youtube.com
The ethyl and propyl substituents on the aniline ring are expected to impart distinct properties to the polymer. A primary advantage of such alkyl groups is the enhanced solubility of the resulting polymer in common organic solvents. researchgate.net Unsubstituted polyaniline is notoriously difficult to process due to its poor solubility. The incorporation of alkyl chains increases the steric hindrance between polymer chains, weakening intermolecular forces and allowing solvent molecules to penetrate more easily. This improved processability is crucial for fabricating uniform thin films for various applications.
Copolymerization of this compound with aniline or other aniline derivatives offers a strategy to fine-tune the polymer's properties. By adjusting the monomer feed ratio, it is possible to create copolymers with a tailored balance of conductivity, solubility, and processability. For instance, copolymerizing with a more conductive monomer could enhance electrical properties while retaining some of the solubility benefits from the this compound units.
Table 1: Expected Influence of Substituents on Polyaniline Properties (Based on Analogous Systems)
| Substituent Type | Example Monomer | Expected Effect on Polymer Properties |
| Unsubstituted | Aniline | High conductivity, poor solubility |
| Alkyl | o-Toluidine, this compound (hypothetical) | Improved solubility, potentially lower conductivity |
| Alkoxy | o-Anisidine | Enhanced solubility, may affect electronic properties |
| N-Alkyl | N-methylaniline | Significantly improved solubility, lower conductivity |
This table is generated based on established trends in polyaniline derivative research. researchgate.net
Polyaniline and its derivatives are extensively studied for their use in chemical sensors and optoelectronic devices due to their tunable electrical and optical properties. nih.govresearchgate.net The sensing mechanism relies on the interaction between the polymer and an analyte, which causes a measurable change in the polymer's conductivity or refractive index. nih.gov
A polymer synthesized from this compound would be a promising candidate for sensor applications. The polymer backbone provides the conductive pathway, while the alkyl groups can modify the sensing characteristics. The nonpolar nature of the ethyl and propyl groups could enhance the polymer's affinity for nonpolar volatile organic compounds (VOCs), potentially leading to sensors with high sensitivity and selectivity for such analytes. Research on other alkyl-substituted polyanilines has demonstrated their effectiveness in detecting various gases and vapors, including alcohols and sulfur dioxide. nih.govresearchgate.net
For optoelectronic applications, the solubility imparted by the alkyl groups is a significant advantage. ijseas.com Solution-processable conducting polymers can be used to fabricate large-area thin films for devices like organic light-emitting diodes (OLEDs) and solar cells. The electronic properties of poly(this compound), such as its band gap, would be influenced by the steric effects of the ortho-ethyl group, which can cause twisting of the polymer backbone and affect π-conjugation. ijseas.com
Table 2: Performance of Substituted Polyaniline-Based Gas Sensors (Examples)
| Polymer | Analyte | Sensing Principle | Reported Performance |
| Poly(2-methoxyaniline) | Sulfur Dioxide (SO₂) | Quartz Crystal Microbalance (QCM) | Effective for low concentrations (50-250 ppm). nih.gov |
| Polyaniline (PANI) | Ammonia (B1221849) (NH₃) | Chemiresistor | High response (216.3% to 100 ppm NH₃) at room temperature. mdpi.com |
| PANI Derivatives | Aliphatic Alcohols | Chemiresistor | Demonstrated sensing ability towards methanol, ethanol, etc. researchgate.net |
This table provides examples from existing literature on related polymers to illustrate the potential of a functional polymer derived from this compound.
Poly(2-ethyl-2-oxazoline) (PEtOx) is a polymer synthesized via the cationic ring-opening polymerization of the 2-ethyl-2-oxazoline (B78409) monomer. cdnsciencepub.com Although structurally distinct from polyanilines, PEtOx is a relevant point of comparison as a functional, nitrogen-containing polymer with significant applications in materials science, particularly in the biomedical field. nih.gov
PEtOx is known for its excellent water solubility, biocompatibility, and stealth-like properties that prevent non-specific protein adsorption. nih.gov A key chemical modification of PEtOx is its partial or complete acid-catalyzed hydrolysis, which cleaves the side chains to yield linear polyethyleneimine (LPEI). LPEI is a polycationic polymer with primary and secondary amine groups, bringing its structure closer in functionality to aniline-based polymers. This transformation highlights how a stable precursor polymer can be modified to create a highly functional derivative.
The relevance to aniline derivatives lies in the broader context of nitrogen-containing polymers. Both PEtOx/LPEI and polyanilines demonstrate the versatility of incorporating nitrogen into a polymer backbone or side chain to achieve specific functions. While polyanilines are primarily explored for their electronic properties, PEtOx and its derivatives are valued for their biological compatibility and ability to form complexes and nanoparticles. The study of PEtOx provides insights into polymer architecture and functional group presentation that could inspire novel designs for functional materials derived from aniline-based monomers beyond their traditional use in conducting materials.
Role of this compound as a Ligand Precursor in Coordination Chemistry
The amine group of this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form coordination complexes. As a ligand, its properties would be dictated by the electronic and steric effects of the alkyl substituents on the aromatic ring. wikipedia.org
The synthesis of metal complexes with aniline-type ligands is generally straightforward, involving the reaction of the aniline derivative with a suitable metal salt (e.g., chloride, nitrate, or acetate) in an appropriate solvent. rsc.orgmdpi.com For this compound, it would be expected to form stable complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, and palladium. rsc.orgtandfonline.com
The design and resulting structure of these complexes would be heavily influenced by two factors:
Electronic Effects : The ethyl and propyl groups are electron-donating. This inductive effect increases the electron density on the nitrogen atom, making this compound a stronger Lewis base compared to unsubstituted aniline. wikipedia.org This enhanced basicity strengthens the metal-ligand bond.
Steric Effects : The ethyl group at the ortho-position introduces significant steric bulk around the nitrogen donor atom. nih.gov This steric hindrance plays a crucial role in determining the coordination number and geometry of the metal complex. It can prevent the coordination of multiple ligands to a single metal center, potentially favoring the formation of complexes with lower coordination numbers or leading to distorted geometries. nih.gov Such steric shielding is often intentionally designed in ligands to control the reactivity of the metal center in catalytic applications.
Metal complexes derived from aniline and its derivatives are known to catalyze various organic reactions. cdnsciencepub.comacs.org The catalytic activity is intimately linked to the electronic and steric properties of the ligands. nih.govacs.org While no catalytic studies have been reported for complexes of this compound specifically, predictions can be made based on related systems.
The electron-donating nature of the alkyl groups in a hypothetical this compound ligand would make the coordinated metal center more electron-rich. This can be beneficial in catalytic cycles that involve oxidative addition steps. For example, ruthenium and iridium complexes are known to catalyze the N-alkylation of anilines, a transformation where the ligand's electronic properties are key. rsc.org
Furthermore, the steric hindrance provided by the ortho-ethyl group can create a specific pocket around the metal's active site, influencing the selectivity of the catalytic reaction (e.g., regioselectivity or stereoselectivity). In reactions like palladium-catalyzed cross-coupling, bulky ligands are often essential for achieving high yields and preventing catalyst deactivation. Complexes of this compound could potentially be active in oxidation reactions, such as the oxidation of anilines to azobenzenes, or in hydroalkoxylation reactions. nih.gov
Table 3: Examples of Catalytic Activity in Metal Complexes with Substituted Aniline or Related N-Ligands
| Metal Complex System | Organic Transformation | Key Finding |
| Cyclometalated Ruthenium Complexes | N-methylation of anilines with methanol | Effective catalysis under mild conditions (60 °C). rsc.org |
| Iron(II) Triflate | N-H insertion using carbenes | Excellent yields for sterically hindered and electron-rich anilines. acs.org |
| Rare-earth Metal Complexes with Schiff-base Ligands (derived from anilines) | Intramolecular hydroalkoxylation of alkynols | Catalytic activity influenced by ligand structure and metal ion. nih.gov |
| Cobalt(II), Nickel(II), Zinc(II) Thiourea Complexes | Formation of anils from anilines and ketones | Metal complexes efficiently catalyze the reaction. cdnsciencepub.com |
This table showcases the catalytic potential of metal complexes with ligands structurally related to this compound.
This compound as a Building Block for Specialty Chemicals and Fine Chemicals
General chemical principles suggest that as a substituted aniline, this compound possesses the potential to serve as a versatile building block. The amine group can undergo a variety of chemical transformations, making it a candidate for creating more complex molecules. However, specific documented instances of its use in the synthesis of specialty and fine chemicals are not present in the available literature.
Precursor to Agrochemical Intermediates (Chemical Synthesis Focus)
The synthesis of many active ingredients in agrochemicals, such as herbicides and fungicides, often involves aniline derivatives. These compounds can be key intermediates in the manufacturing process. Despite this general trend, no specific research or patents were identified that name this compound as a precursor in the production of any agrochemical intermediates.
Synthesis of Dyes and Pigments (Chemical Synthesis Focus)
Aniline and its derivatives are fundamental to the creation of a vast array of synthetic dyes, particularly azo dyes. The typical synthesis involves the diazotization of the aniline's amino group, followed by a coupling reaction with another aromatic compound. Although the molecular structure of this compound makes it theoretically suitable for this type of reaction, there is no specific information available detailing its use in the synthesis of any particular dyes or pigments.
Application of this compound in Chromatographic Stationary Phases or Adsorbents
Various organic molecules are employed to create the stationary phases used in chromatographic separation techniques. These molecules are bonded to a solid support, and their specific chemical properties determine the separation mechanism. A thorough search did not yield any studies or applications where this compound is used as a component of a stationary phase or as an adsorbent material in any form of chromatography.
Environmental Fate and Transformation Pathways of 2 Ethyl 5 Propylaniline
Photodegradation Mechanisms of 2-Ethyl-5-propylaniline in Abiotic Systems
The photodegradation of anilines in aquatic environments can be influenced by various factors, including the presence of photosensitizing substances. For instance, studies on aniline (B41778) have shown that its photodegradation can be accelerated in the presence of microalgae. nih.govresearchgate.net This process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen, which are photogenerated in algal suspensions. nih.gov Oxygen plays a crucial role in the formation of these reactive species. nih.gov While direct photolysis by sunlight may occur, the presence of natural sensitizers in surface waters likely enhances the transformation of this compound.
The alkyl substituents on the aromatic ring of this compound may influence its photodegradation rate and mechanism compared to unsubstituted aniline. Generally, the electronic and steric effects of substituents can alter the light absorption properties and the susceptibility of the molecule to photochemical attack.
Biodegradation Pathways of this compound by Microbial Communities
The biodegradation of aromatic amines is a key process in their removal from the environment. nih.govnih.gov Microbial communities in soil and wastewater treatment plants have demonstrated the ability to degrade various anilines, although the efficiency can be highly variable. nih.govbioline.org.br The structure of the aniline derivative significantly impacts its biodegradability. asm.org For example, the presence of certain substituents like nitro groups and chlorine atoms can inhibit biodegradation. nih.gov
For this compound, biodegradation by microbial communities is expected to be a primary transformation pathway. Bacteria capable of degrading monocyclic aromatic amines often utilize them as a source of carbon and energy. nih.gov The degradation process typically involves the release of the amino group as ammonia (B1221849). nih.gov Several mechanisms for the aerobic bacterial degradation of monocyclic aromatic amines have been proposed, including:
Dioxygenase-catalyzed ring cleavage nih.gov
Deamination (removal of the amine group) nih.gov
Hydroxylation of the aromatic ring nih.gov
Studies on various substituted anilines have shown that the rate of transformation can be influenced by the steric properties of the substituents. asm.orgnih.gov The ethyl and propyl groups on this compound may affect the rate at which it is metabolized by microorganisms. Adaptation of microbial communities can lead to enhanced degradation of specific aromatic amines. nih.gov In some cases, aniline and its derivatives can be toxic to microorganisms, which may limit biodegradation, especially at high concentrations. nih.govnih.gov
Table 1: Biodegradation of Various Aromatic Amines by Microbial Communities This table presents data for related aromatic amines to infer the potential biodegradability of this compound.
| Compound | System | Observed Removal/Degradation | Reference |
|---|---|---|---|
| Aniline | Moving Bed Biofilm Reactor | Up to 90% removal | bioline.org.br |
| 4-Isopropylaniline (B126951) | Aerobic Active Sludge | Degradation half-life < 20 hours | nih.gov |
| 2,6-Dimethylaniline (B139824) | Aerobic Active Sludge | Persistent (half-life > 60 hours) | nih.gov |
| 2,6-Diethylaniline | Aerobic Sewage Treatment Simulation | Not removed | nih.gov |
Adsorption and Mobility Studies of this compound in Environmental Matrices
The mobility of this compound in the environment is largely controlled by its adsorption to soil and sediment particles. Anilines, in general, are known to bind to soil organic matter and clay minerals. acs.orgnih.gov This adsorption process reduces their concentration in the aqueous phase and thus their mobility.
The adsorption of anilines to soil is influenced by factors such as the organic matter content of the soil, the type of clay minerals present, and the pH of the system. nih.govorientjchem.org Studies on various substituted anilines have shown that a significant portion of the applied compound can become bound to soil within a short period. acs.org The binding of anilines to humic substances, a major component of soil organic matter, can involve covalent bond formation, leading to strong and sometimes irreversible binding.
For this compound, the presence of the ethyl and propyl groups will increase its hydrophobicity compared to aniline, which would likely lead to stronger adsorption to soil organic matter. This suggests that this compound would have low mobility in soil and be less likely to leach into groundwater.
Table 2: Adsorption Characteristics of Anilines in Soil This table provides general findings for anilines to estimate the behavior of this compound.
| Finding | Implication for this compound | Reference |
|---|---|---|
| Anilines bind to soil organic matter and clay minerals. | Likely to exhibit significant adsorption in soil and sediment. | acs.orgnih.gov |
| Adsorption is a primary factor limiting mobility. | Expected to have low mobility and potential for persistence in the solid phase. | acs.org |
| Increased hydrophobicity generally leads to stronger adsorption. | The ethyl and propyl groups likely enhance its adsorption compared to aniline. | wikipedia.org |
Identification and Characterization of Transformation Products from Environmental Processes Involving this compound
The transformation of this compound in the environment will lead to the formation of various byproducts. While specific transformation products for this compound have not been documented in the reviewed literature, the transformation pathways of other anilines provide insights into the likely products.
In soil, a common transformation of anilines is acylation, leading to the formation of formanilides and acetanilides. acs.org For example, 4-isopropylformanilide has been identified as a transformation product of 4-isopropylaniline in soil. acs.org Therefore, it is plausible that this compound could be transformed into N-acetyl-2-ethyl-5-propylaniline or N-formyl-2-ethyl-5-propylaniline.
Biodegradation of anilines often proceeds through hydroxylation of the aromatic ring to form catechols, which are then subject to ring cleavage. asm.orgnih.gov Thus, hydroxylated derivatives of this compound are expected intermediates in its biodegradation pathway.
Under certain conditions, anilines can undergo polymerization reactions, forming larger, more complex molecules that become part of the soil humus.
Table 3: Common Transformation Products of Substituted Anilines in the Environment
| Parent Compound | Transformation Product | Process | Reference |
|---|---|---|---|
| 4-Isopropylaniline | 4-Isopropylformanilide | Acylation in soil | acs.org |
| 2,6-Dimethylaniline | N-acetyl-2,6-dimethylanilide | Acylation in soil | acs.org |
| Aniline | Catechol | Bacterial transformation | nih.gov |
Future Directions and Emerging Research Challenges for 2 Ethyl 5 Propylaniline
Development of Sustainable and Economically Viable Synthesis Methods for 2-Ethyl-5-propylaniline
The traditional synthesis of aniline (B41778) and its derivatives often involves multi-step processes with harsh reaction conditions and the generation of significant waste, prompting a shift towards more sustainable methodologies. utec.edu.penih.gov For this compound, future research will likely focus on the development of green and economically feasible synthetic routes. One promising approach is the direct C-H functionalization of simpler aniline precursors, which offers a more atom-economical alternative to classical methods. utec.edu.pe
Key research areas include:
Catalytic C-H Activation: The use of transition metal catalysts, such as those based on palladium, for the selective introduction of ethyl and propyl groups onto the aniline ring at the meta and ortho positions, respectively. Research into Pd/S,O-ligand catalysis has shown success in the para-selective C-H olefination of aniline derivatives, a strategy that could be adapted for the synthesis of this compound. utec.edu.pe
One-Pot Syntheses: Developing one-pot reaction sequences that combine multiple synthetic steps without the need for isolating intermediates would significantly improve efficiency and reduce waste. nih.gov This could involve, for instance, a tandem reaction where an aniline core is sequentially or simultaneously alkylated.
Bio-catalysis and Renewable Feedstocks: While still a nascent field for this specific compound, the exploration of enzymatic catalysis or the use of bio-based starting materials could represent a long-term goal for a truly sustainable production process.
The economic viability of these new methods will be a critical factor. Techno-economic analyses of alternative aniline production routes, such as the amination of phenol (B47542), have demonstrated the potential for more profitable and inherently safer processes. nih.govresearchgate.net Similar assessments will be crucial for any newly developed synthesis of this compound to ensure its competitiveness with existing specialty chemicals.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Analogs/Precursors |
| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst cost and stability, regioselectivity control | Aniline, mono-alkylanilines |
| One-Pot Synthesis | Increased efficiency, lower operational costs | Compatibility of sequential reactions, purification of the final product | Benzene (B151609), Nitrobenzene |
| Bio-catalysis | Use of renewable resources, mild reaction conditions | Enzyme discovery and engineering, low yields | Phenol, Catechol |
Exploration of Novel Catalytic Applications for this compound Derivatives
Aniline derivatives are versatile in the field of catalysis, serving both as ligands for metal complexes and as organocatalysts. The specific substitution pattern of this compound could impart unique steric and electronic properties to its derivatives, making them attractive candidates for new catalytic systems.
Future research in this domain could investigate:
Ligand Synthesis: The amino group of this compound can be functionalized to create novel ligands for transition metal catalysis. The ethyl and propyl groups can provide a specific steric environment around the metal center, potentially influencing the selectivity and activity of the catalyst in reactions such as cross-coupling, hydrogenation, or polymerization.
Organocatalysis: Aniline derivatives can act as nucleophilic catalysts in various organic transformations. uta.cl The electron-donating nature of the alkyl groups in this compound could enhance its nucleophilicity, making its derivatives potential catalysts for reactions like Michael additions or aldol (B89426) reactions.
Electrocatalysis: The electrochemical alkylation of aniline has been reported using modified kaolin (B608303) catalysts, suggesting that derivatives like this compound could be employed in electrosynthesis, a field gaining traction for its sustainability. nih.gov
The development of catalysts from readily available aniline derivatives is a key area of interest. For instance, N-alkylation of anilines using cobalt-based metal-organic frameworks has been shown to be an efficient and sustainable process for producing valuable chemical intermediates. innocentive.com
Integration of this compound into Advanced Functional Materials with Tunable Properties
Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications. rsc.orgwikipedia.org The properties of PANI can be tuned by substituting the aniline monomer. The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to the development of new functional materials with tailored properties.
Key research directions include:
Soluble Conducting Polymers: The alkyl groups on the aniline ring are known to improve the solubility of the resulting polymers in common organic solvents. rsc.org This is a significant advantage for processability, allowing for the formation of thin films and coatings for applications in electronics, sensors, and anti-corrosion coatings.
Modified Electronic Properties: The electron-donating alkyl groups can influence the electronic structure of the polymer, affecting its conductivity, redox potentials, and optical properties. This could lead to materials with tailored band gaps for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sensor Applications: The sensitivity of polyaniline-based sensors to various analytes can be modified by the nature of the substituents. rsc.org Polymers derived from this compound could exhibit unique sensing capabilities for specific gases or chemical vapors.
Polybenzoxazines: Aniline-based polybenzoxazines are a class of thermosetting polymers with high thermal stability and excellent mechanical properties. researchgate.net The use of this compound in the synthesis of benzoxazine (B1645224) monomers could result in polymers with modified curing behavior and enhanced performance characteristics.
| Material Type | Potential Property Enhancement | Target Applications |
| Substituted Polyaniline | Increased solubility, tunable conductivity | Printable electronics, chemical sensors, anti-corrosion coatings |
| Copolymers | Graded electronic and optical properties | Organic photovoltaics, light-emitting diodes |
| Polybenzoxazines | Modified thermal and mechanical properties | High-performance composites, adhesives |
Predictive Modeling for Reactivity and Material Properties of this compound
Computational chemistry and predictive modeling are becoming indispensable tools in chemical research, enabling the rational design of molecules and materials with desired properties. For this compound, these approaches can accelerate research and development by providing insights into its behavior before extensive experimental work is undertaken.
Emerging research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the properties of this compound and its derivatives based on their molecular structure. nih.govnih.gov This can include predicting reactivity in catalytic cycles, solubility in different solvents, or the electronic properties of resulting polymers. The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding how substituents influence reaction rates and equilibria, and can be a starting point for more complex computational models. wikipedia.org
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives at the atomic level. This can provide a deeper understanding of reaction mechanisms and guide the design of new catalysts and materials.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of polymers derived from this compound and their interactions with other molecules. This can be particularly useful for understanding the morphology of polymer blends and the performance of sensor materials.
The development of robust and validated QSAR models is a key challenge, requiring high-quality experimental data for training and testing. eurekaselect.com
Addressing Scalability and Industrial Implementation Challenges for this compound Chemical Processes
The transition from laboratory-scale synthesis to industrial production presents a number of challenges that must be addressed to ensure the commercial viability of this compound. biosynth.com These challenges are not unique to this specific compound but are common for many specialty chemicals.
Key considerations for industrial implementation include:
Process Optimization and Scale-Up: The synthetic route chosen must be scalable, meaning that it can be safely and efficiently performed on a large scale. This involves optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize costs. biosynth.com
Waste Management and Environmental Impact: Industrial chemical processes must comply with stringent environmental regulations. The development of sustainable synthesis methods that minimize waste generation and avoid the use of hazardous reagents is therefore essential. The chlor-alkali industry, a major consumer of energy and producer of chemicals, faces similar challenges regarding environmental impact. market.us
Market Analysis and Application Development: A clear market need and well-defined applications are necessary to justify the investment in industrial-scale production. Identifying niche markets where the unique properties of this compound or its derivatives offer a distinct advantage will be crucial for its commercial success.
Techno-economic analysis is a vital tool for evaluating the feasibility of an industrial process, taking into account capital and operating costs, as well as market dynamics. researchgate.net For a specialty chemical like this compound, identifying high-value applications will be key to overcoming the inherent challenges of industrial-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
